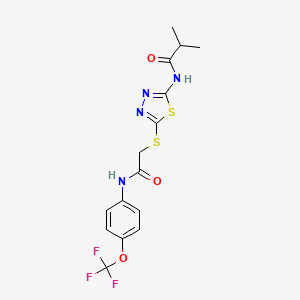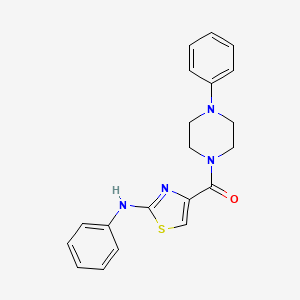
(2-(苯胺基)噻唑-4-基)(4-苯基哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary target of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive function .
Biochemical Pathways
The inhibition of AChE and BuChE by (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in the nervous system, which is beneficial for cognitive function .
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and interact with its targets in the brain .
Result of Action
The inhibition of AChE and BuChE by (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone leads to an increase in acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive function .
Action Environment
The action of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is likely influenced by various environmental factors, including the physiological state of the individual and the presence of other substances that may interact with the compound.
生化分析
Biochemical Properties
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with acetylcholinesterase involves both competitive and non-competitive inhibition, indicating a mixed-type inhibition mechanism . Additionally, (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone has been found to interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmission and synaptic plasticity, which are critical for cognitive functions . Furthermore, (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . This binding interaction is facilitated by the compound’s thiazole and piperazine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can modulate the activity of other enzymes and receptors, leading to downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to diminishing returns or negative outcomes.
Metabolic Pathways
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for specific receptors and transporters, leading to differential accumulation in various organs.
Subcellular Localization
The subcellular localization of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone to specific compartments or organelles. This subcellular localization is essential for the compound’s ability to modulate gene expression and cellular signaling pathways.
属性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSEOXBCWZGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
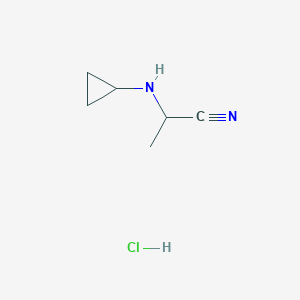
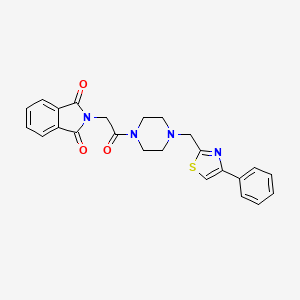
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)
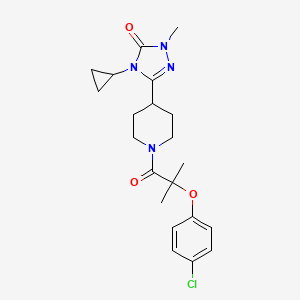
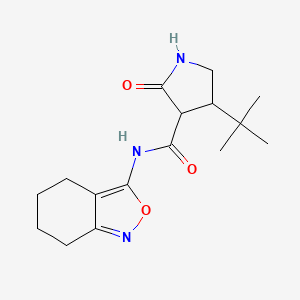
![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)
![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)
![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)
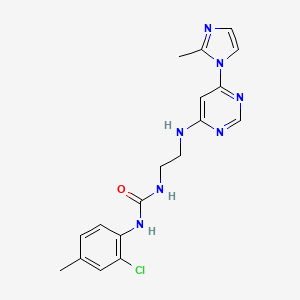

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)
